molecular formula C10H5ClINO B1433822 2-Chloro-7-iodoquinoline-3-carbaldehyde CAS No. 1621615-08-4

2-Chloro-7-iodoquinoline-3-carbaldehyde

Cat. No. B1433822
CAS RN: 1621615-08-4
M. Wt: 317.51 g/mol
InChI Key: FEPSVMOGHANOJS-UHFFFAOYSA-N
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Description

2-Chloro-7-iodoquinoline-3-carbaldehyde is a chemical compound that has attracted much attention due to its considerable biological and pharmacological activities . It is related to 2-chloroquinoline-3-carbaldehydes, a class of compounds known for their antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, including 2-Chloro-7-iodoquinoline-3-carbaldehyde, often involves the Vilsmeier-Haack reaction . This reaction involves the use of acetanilide or acetoacetanilide to prepare 2-chloroquinoline-3-carbaldehydes and 2-chloro-4-methyl-quinoline-3-carbaldehyde .


Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes undergo various reactions. For instance, they can react with NaXH (X = S, Se) to produce 3-Formylquinoline-2 (1 H )-thione and -seleno . They can also react with primary amines to produce Schiff’s bases .

Scientific Research Applications

Repurposing Chloroquine Derivatives

Chloroquine has been known primarily for its antimalarial effects since World War II. However, resistance in Plasmodium falciparum strains has limited its use. Recent studies focus on repurposing chloroquine derivatives for various infectious and non-infectious diseases due to their interesting biochemical properties. Novel compounds based on the chloroquine scaffold have been explored for therapeutic applications beyond malaria, indicating a potential area of research for 2-chloro-7-iodoquinoline-3-carbaldehyde derivatives. The exploration of racemic chloroquine and its derivatives highlights the ongoing interest in finding new applications for this class of compounds, including anticancer therapies (Njaria, Okombo, Njuguna, & Chibale, 2015).

Excited State Reactions in Aromatic Molecules

The study of excited-state hydrogen atom transfer (ESHAT) in solvent wire clusters attached to aromatic molecules like 7-hydroxyquinoline provides insights into the photophysics of aromatic compounds. This research may inform the development of 2-chloro-7-iodoquinoline-3-carbaldehyde derivatives, as it demonstrates the potential for these compounds in excited state reactions and their applications in fields such as organic electronics and photodynamic therapy (Manca, Tanner, & Leutwyler, 2005).

Biological Activities of Hydroxyquinolines

8-Hydroxyquinoline and its derivatives have been recognized for their significant biological activities, drawing attention for their potential in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these compounds, including potential derivatives of 2-chloro-7-iodoquinoline-3-carbaldehyde, underscore their utility in medicinal chemistry. This suggests a research pathway for developing potent drug molecules based on the 2-chloro-7-iodoquinoline-3-carbaldehyde structure for a broad spectrum of therapeutic targets (Gupta, Luxami, & Paul, 2021).

Antioxidant Activity and Analytical Methods

Understanding the antioxidant activity of various compounds is crucial in fields ranging from food engineering to medicine. The review on analytical methods used in determining antioxidant activity can inform research on 2-chloro-7-iodoquinoline-3-carbaldehyde, especially if it possesses antioxidant properties. This knowledge is vital for assessing its potential use in pharmaceuticals and nutraceuticals, as well as its interaction with other bioactive compounds in complex matrices (Munteanu & Apetrei, 2021).

Isoquinoline Alkaloids in Drug Discovery

Research on isoquinoline N-oxides alkaloids from plants highlights the importance of this class of compounds, including chloro-7-iodoquinoline derivatives, in developing new drugs. With confirmed antimicrobial, antibacterial, antitumor, and other activities, these compounds offer a rich source of leads for drug discovery. The predicted structure-activity relationships (SAR) activities point toward new applications for these compounds in medicine, suggesting a potential area of interest for 2-chloro-7-iodoquinoline-3-carbaldehyde derivatives (Dembitsky, Gloriozova, & Poroikov, 2015).

Future Directions

The future directions in the research of 2-Chloro-7-iodoquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and applications. Their considerable biological and pharmacological activities make them promising candidates for the development of new drugs .

properties

IUPAC Name

2-chloro-7-iodoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPSVMOGHANOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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